molecular formula C20H25N5O2 B6417039 8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 578749-25-4

8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6417039
CAS RN: 578749-25-4
M. Wt: 367.4 g/mol
InChI Key: RKHFEYOABNRYGO-UHFFFAOYSA-N
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Description

The compound “8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant and are part of many biochemical processes in the body, including cellular respiration and DNA production .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the addition of the cyclopentylamino and phenylpropyl groups, and the introduction of the dione functionality. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is a fused ring structure containing four nitrogen atoms. The cyclopentylamino and phenylpropyl groups would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure for better efficacy or lower side effects .

properties

IUPAC Name

8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-7-10-14-8-3-2-4-9-14)19(22-17)21-15-11-5-6-12-15/h2-4,8-9,15H,5-7,10-13H2,1H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHFEYOABNRYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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